![molecular formula C22H25ClN2O2S B2997539 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone CAS No. 1788681-22-0](/img/structure/B2997539.png)
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone
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Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone, also known as TAK-659, is a small-molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key mediator of B cell receptor (BCR) signaling and is involved in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Mechanism of Action
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone selectively inhibits BTK, which is a key mediator of BCR signaling. BCR signaling is critical for the survival and proliferation of B cells, and dysregulated BCR signaling has been implicated in the pathogenesis of B cell malignancies. By inhibiting BTK, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone blocks BCR signaling and induces apoptosis in B cells.
Biochemical and Physiological Effects:
In preclinical studies, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been shown to inhibit BCR signaling and induce apoptosis in B cells. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has also been shown to reduce the proliferation of B cells and inhibit the migration of B cells to lymphoid tissues. In addition, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to synergize with other anti-cancer agents, which may improve its efficacy in the treatment of B cell malignancies. One limitation of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is its potential for resistance, as mutations in BTK can confer resistance to BTK inhibitors. Another limitation is its potential for toxicity, as BTK is also involved in the development and function of other immune cells.
Future Directions
For (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone include the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies. In addition, future studies may explore the use of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone in combination with other anti-cancer agents, such as venetoclax and rituximab. Other future directions may include the development of second-generation BTK inhibitors with improved selectivity and reduced toxicity.
Synthesis Methods
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile and thioacetamide to form 2-chlorobenzothiazole. This intermediate is then reacted with 4-morpholinophenylboronic acid in the presence of a palladium catalyst to form the desired product.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has been shown to inhibit BCR signaling and induce apoptosis in B cells. (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone has also been shown to synergize with other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2S/c23-20-4-2-1-3-19(20)21-9-10-25(13-16-28-21)22(26)17-5-7-18(8-6-17)24-11-14-27-15-12-24/h1-8,21H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRBQPPRWZRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone |
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